

Technical Guide: Solubility Profile & Handling of (2-Ethylbutyl)boronic Acid

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Compound of Interest

Compound Name: (2-ethylbutyl)boronic acid

CAS No.: 140614-19-3

Cat. No.: B1279147

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Part 1: Executive Summary & Physicochemical Identity

(2-Ethylbutyl)boronic acid is a branched alkyl boronic acid used primarily as a fragment in the synthesis of protease inhibitors and as a reagent in Suzuki-Miyaura cross-couplings. Unlike simple aryl boronic acids, this compound possesses a distinct amphiphilic nature: a lipophilic, branched hexyl tail and a polar, hydrogen-bonding boronic acid head group.

Understanding its solubility requires more than a simple "dissolves/does not dissolve" metric. Researchers must account for the dynamic equilibrium between the free boronic acid and its cyclic trimer (boroxine). This equilibrium is solvent-dependent and critical for stoichiometry in drug development workflows.

Chemical Identity

Property	Detail
Systematic Name	(2-Ethylbutyl)boronic acid
CAS Number	142175-93-5
Molecular Formula	C ₆ H ₁₅ BO ₂
Molecular Weight	~130.12 g/mol
Structural Feature	Branched alkyl chain (steric bulk) attached to sp ² boron.[1]
Physical State	White to off-white solid (waxy tendency due to alkyl chain).

Part 2: Solubility Thermodynamics & Solvent Selection

The solubility of **(2-ethylbutyl)boronic acid** is governed by the competition between the crystal lattice energy (stabilized by intermolecular Hydrogen-bonding of the B(OH)₂ groups) and the solvation energy of the alkyl tail.

Solubility Landscape Table

Note: Values are grounded in structure-property relationships for C4-C8 alkyl boronic acids.

Solvent Class	Representative Solvents	Solubility Rating	Mechanistic Insight
Polar Aprotic	THF, DMF, DMSO	Excellent	Best for stock solutions. Disrupts intermolecular H-bonds without inducing dehydration. THF is the gold standard for coupling reactions.
Polar Protic	Methanol, Ethanol	High	Soluble, but potential for esterification (solvolysis) over time. Methanol can form methyl boronate esters, complicating NMR analysis.
Chlorinated	DCM, Chloroform	Moderate	Soluble, but favors the boroxine form upon concentration or drying. Good for extraction but requires care during evaporation.
Ethers	Diethyl Ether, MTBE	Good	Excellent for workup. The oxygen atom coordinates weakly to the empty p-orbital of Boron, stabilizing the monomer.
Hydrocarbons	Hexane, Toluene	Low/Variable	Poor solubility for the free acid. Heating in toluene drives dehydration to the soluble boroxine

trimer (azeotropic removal of water).

Aqueous

Water (pH 7)

Low

The lipophilic (2-ethylbutyl) tail limits water solubility.

Aqueous Base

NaOH / KOH (aq)

High

Forms the tetrahedral boronate anion $[R-B(OH)_3]^-$, which is highly water-soluble.

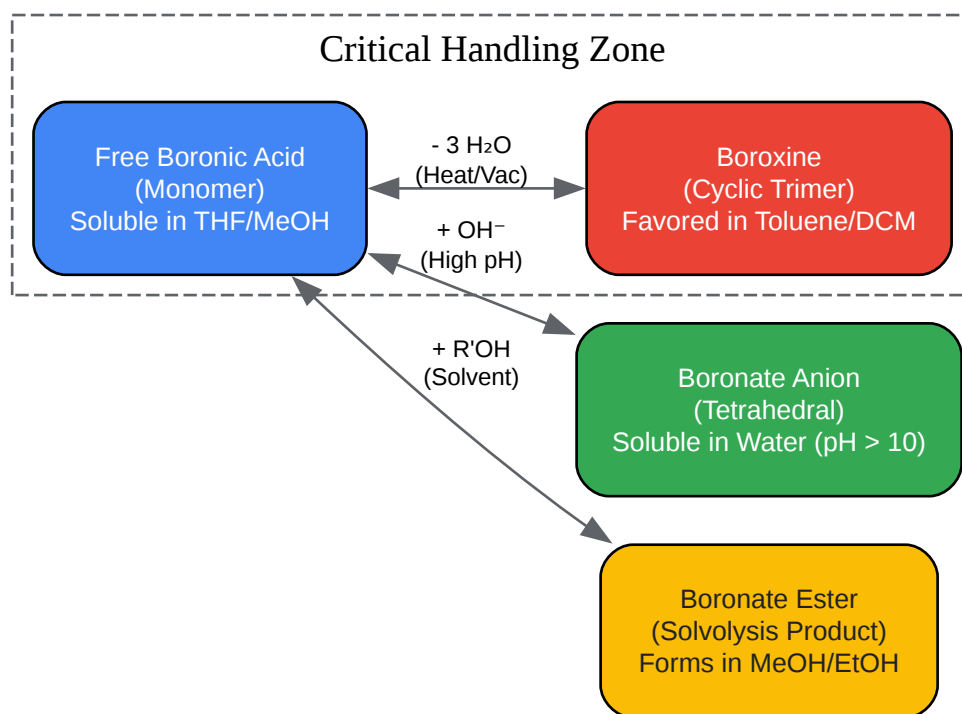
The Boroxine "Hidden" Variable

In non-polar or weakly polar solvents (DCM, Toluene), **(2-ethylbutyl)boronic acid** tends to dehydrate into its cyclic trimer, tri(2-ethylbutyl)boroxine. This is not a precipitation event but a chemical transformation that changes the effective molecular weight and stoichiometry.

- Impact: If you calculate stoichiometry based on the monomer (MW 130.12) but your material has trimerized (MW ~336 for trimer, effectively ~112 per boron unit), your equivalents will be off by ~14% due to water loss.

Part 3: Visualization of Dynamic Equilibria

The following diagram illustrates the critical equilibria governing the compound's behavior in solution.



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Figure 1: Dynamic speciation of **(2-ethylbutyl)boronic acid**.^[2] The Acid-Boroxine equilibrium is reversible and driven by solvent polarity and water content.^[2]

Part 4: Experimental Protocols (Self-Validating Systems)

As a Senior Scientist, I recommend verifying the state of your material before critical experiments. Commercial batches often arrive partially dehydrated.

Protocol A: Rapid Solubility & Speciation Check (NMR)

Use this to determine if your "solution" is monomer or trimer.

- Preparation: Dissolve ~10 mg of **(2-ethylbutyl)boronic acid** in 0.6 mL of DMSO-d₆ (favors monomer) and a separate sample in CDCl₃ (favors trimer).
- Acquisition: Run a standard ¹H NMR and, if available, ¹¹B NMR.
- Analysis:

- ^1H NMR: Look for the α -proton signals (CH_2 attached to Boron). The chemical shift will differ slightly between monomer and trimer.
- ^{11}B NMR (The Truth-Teller):
 - Monomer (sp^2): Broad peak around $\sim 30\text{--}32$ ppm.
 - Boronate Ester/Trimer: Shifted upfield or sharpened depending on coordination.
 - Tetrahedral Anion (sp^3): Sharp peak around $\sim 0\text{--}5$ ppm (only if base added).
- Validation: If the CDCl_3 sample shows multiple species, add 1 drop of D_2O . The signals should coalesce to the monomeric acid form, confirming the equilibrium.

Protocol B: Gravimetric Solubility Determination

For determining exact saturation limits in a specific organic solvent.

- Saturation: Add excess solid **(2-ethylbutyl)boronic acid** to 2 mL of the target solvent (e.g., 2-MeTHF) in a sealed vial.
- Equilibration: Stir at 25°C for 4 hours.
- Filtration: Filter the suspension through a $0.45\ \mu\text{m}$ PTFE syringe filter into a tared vial.
- Quantification:
 - Method 1 (Preferred): Analyze the filtrate by HPLC against a standard curve.
 - Method 2 (Gravimetric): Evaporate the solvent under vacuum. Critical Warning: Do not use high heat ($>40^\circ\text{C}$) or prolonged high vacuum, as you will dehydrate the acid to the boroxine, artificially lowering the calculated weight (due to water loss).
- Calculation: Report solubility as mg/mL.

Part 5: Applications & Handling in Drug Development

Suzuki-Miyaura Coupling

For coupling reactions, solubility in the biphasic system is key.

- Recommendation: Use THF/Water or Dioxane/Water mixtures. The water component prevents boroxine formation and ensures the active species is the monomeric boronic acid (or the boronate anion under basic conditions).
- Avoid: Pure toluene unless you add a specific hydration step or use a base that can open the boroxine ring (e.g., K_3PO_4 with water).

Peptide Synthesis (Proteasome Inhibitors)

(2-Ethylbutyl)boronic acid is often used to install the "leucine-like" pharmacophore.

- Purification: When purifying intermediates containing this moiety, avoid silica gel chromatography with pure DCM/MeOH, as the boronic acid interacts strongly with silica (tailing).
- Fix: Add 1% Acetic Acid to the eluent to suppress interaction with silanols, or convert to a pinacol ester for purification, then hydrolyze back to the acid.

Storage

- Store at 2–8°C.
- Keep tightly sealed. Desiccators can paradoxically harm the material by driving dehydration to the boroxine. A standard fridge with ambient humidity is often safer for maintaining the "acid" form, provided the container is sealed.

References

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